(2R,3R,4S,5R)-2-{6-amino-2-[2-(4-chlorophenyl)ethoxy]-9H-purin-9-yl}-5-(hydroxymethyl)oxolane-3,4-diol
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Overview
Description
2-[2-(4-Chlorophenyl)ethoxy]adenosine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group attached to an ethoxy chain, which is further linked to an adenosine moiety. The compound is known for its interaction with adenosine receptors, particularly the A2A receptor, making it a subject of research in pharmacology and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)ethoxy]adenosine typically involves the reaction of 4-chlorophenylethanol with adenosine in the presence of a suitable base and solvent. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures around 80-100°C
The reaction proceeds through the formation of an intermediate, which is then purified and crystallized to obtain the final product .
Industrial Production Methods
Industrial production of 2-[2-(4-Chlorophenyl)ethoxy]adenosine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous flow systems: For efficient mixing and reaction control
Purification techniques: Such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Chlorophenyl)ethoxy]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-[2-(4-Chlorophenyl)ethoxy]adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interaction with adenosine receptors, particularly in signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in conditions modulated by adenosine receptors, such as cardiovascular diseases and neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-(4-Chlorophenyl)ethoxy]adenosine involves its binding to adenosine receptors, particularly the A2A receptor. This binding activates G-proteins, which in turn activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. The elevated cAMP levels result in various downstream effects, including vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Bromophenyl)ethoxy]adenosine
- 2-[2-(4-Methylphenyl)ethoxy]adenosine
- 2-[2-(4-Fluorophenyl)ethoxy]adenosine
Uniqueness
2-[2-(4-Chlorophenyl)ethoxy]adenosine is unique due to its specific interaction with the A2A receptor, which distinguishes it from other similar compounds. The presence of the chlorophenyl group enhances its binding affinity and selectivity towards the A2A receptor, making it a valuable compound in pharmacological research .
Properties
IUPAC Name |
2-[6-amino-2-[2-(4-chlorophenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O5/c19-10-3-1-9(2-4-10)5-6-28-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(7-25)29-17/h1-4,8,11,13-14,17,25-27H,5-7H2,(H2,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCQGGOGHZRELS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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